BI-1230 Demonstrates Nanomolar Potency Against HCV Genotypes 1a and 1b in a Cellular Context
BI-1230 exhibits sub-nanomolar to low-nanomolar antiviral activity against HCV genotypes 1a and 1b in a cell-based HCV replicon assay (HCVPV RNA replication Luciferase reporter) in Huh7 cells . This cellular potency is a critical differentiator from probes that show strong biochemical inhibition but fail to translate to a cellular context due to permeability or other factors. While the control compound BI-1675 is an NS5B polymerase inhibitor, BI-1230's specific activity against the NS3 protease offers a distinct mechanistic tool for studying viral replication [1].
| Evidence Dimension | Antiviral Potency (Cellular EC50) |
|---|---|
| Target Compound Data | 4.6 nM (Genotype 1a); <1.8 nM (Genotype 1b) |
| Comparator Or Baseline | Baseline: Untreated control; Comparator Context: In-class NS3 inhibitors often show reduced potency against specific genotypes (e.g., Faldaprevir EC50 for GT1b is 3.1 nM [2]) |
| Quantified Difference | BI-1230 shows <1.8 nM potency for GT1b, comparing favorably to other clinical candidates like Faldaprevir (EC50 3.1 nM for GT1b) |
| Conditions | Cell-based HCVPV RNA replication Luciferase reporter assay, 72-hour incubation, Huh7 cells |
Why This Matters
This quantitative data confirms BI-1230's utility in cellular models of HCV replication for both major genotype 1 subtypes, a prerequisite for robust virology research.
- [1] SGC Frankfurt. (n.d.). Donated Chemical Probe Project: BI-1230 (Control: BI-1675). View Source
- [2] Lamarre, D., Anderson, P. C., Bailey, M., Beaulieu, P., Bolger, G., Bonneau, P., ... & Llinàs-Brunet, M. (2003). An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus. Nature, 426(6963), 186-189. View Source
